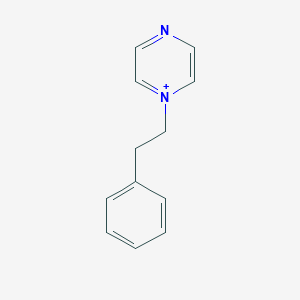

1-(2-Phenylethyl)pyrazin-1-ium

Description

Historical Context of Pyrazinium Salt Chemistry

The study of pyrazine (B50134) and its derivatives has a rich history. Pyrazine itself, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a planar molecule with delocalized π-electrons. thieme-connect.de While the synthesis of various pyrazine derivatives has been documented since the late 19th century, the specific exploration of pyrazinium salts, the quaternized form of pyrazine, gained momentum as part of the broader investigation into the reactivity of nitrogen-containing heterocycles. researchgate.net

A notable early contribution to the synthesis of pyrazinium salts can be found in a 1950 publication in the Journal of the American Chemical Society. This work detailed the preparation of several quaternary salts of pyrazine, including the specific compound of interest, 1-(2-Phenylethyl)pyrazin-1-ium iodide. lookchem.com The synthesis was achieved by reacting pyrazine with phenylethyl iodide in chloroform (B151607) at room temperature. The reaction proceeded over a period of seventy-five days, yielding yellow crystals of the target compound. lookchem.com This early work laid the foundation for further exploration into the synthesis and properties of this class of compounds.

Significance of N-Alkyl/Aryl Pyrazinium Cations in Heterocyclic Chemistry

N-alkyl/aryl pyrazinium cations are significant in heterocyclic chemistry for several reasons. The introduction of a positive charge on the pyrazine ring system dramatically alters its electronic properties, making the ring more susceptible to nucleophilic attack. This reactivity has been exploited in various synthetic methodologies. For instance, the regioselective addition of Grignard reagents to N-acylpyrazinium salts has been shown to be an effective method for producing substituted 1,2-dihydropyrazines. beilstein-journals.org

Furthermore, the nature of the N-substituent (alkyl or aryl group) can be tailored to fine-tune the steric and electronic properties of the pyrazinium cation, influencing its reactivity and potential applications. Research has shown that N-substituted pyrazinium salts can serve as precursors to a variety of other heterocyclic structures. beilstein-journals.org The study of their spectral properties, such as NMR and IR spectroscopy, is crucial for understanding the electronic distribution within the molecule and the effects of different substituents. capes.gov.brnih.govresearchgate.net

Scope and Research Imperatives for this compound Systems

While the synthesis of this compound iodide was reported in 1950, a comprehensive modern investigation into its chemical properties, reactivity, and potential applications appears to be limited in the available scientific literature. The phenylethyl group introduces both steric bulk and potential for electronic interactions from the phenyl ring, which could lead to interesting and potentially useful chemical behavior.

Future research on this compound systems could focus on several key areas:

Detailed Spectroscopic Characterization: A thorough analysis using modern spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry would provide a complete structural and electronic picture of the cation.

Reactivity Studies: Investigating the reactivity of this compound with various nucleophiles could lead to the synthesis of novel and potentially biologically active heterocyclic compounds.

Exploration of Biological Activity: Many heterocyclic compounds, including pyrazine derivatives, exhibit a wide range of biological activities. Screening this compound and its derivatives for potential pharmacological properties could be a fruitful area of research. For example, a related compound, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, has shown potent anticancer activity. nih.govresearchgate.net

Table 1: Synthesis and Properties of this compound Iodide

| Property | Value | Reference |

| Synthesis Method | Reaction of pyrazine with phenylethyl iodide in chloroform | lookchem.com |

| Reaction Time | 75 days | lookchem.com |

| Appearance | Yellow crystals | lookchem.com |

| Melting Point | 136-137 °C | lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H13N2+ |

|---|---|

Molecular Weight |

185.24 g/mol |

IUPAC Name |

1-(2-phenylethyl)pyrazin-1-ium |

InChI |

InChI=1S/C12H13N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,7-8,10-11H,6,9H2/q+1 |

InChI Key |

AZSNQKMJIZXZLM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC[N+]2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+]2=CC=NC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 2 Phenylethyl Pyrazin 1 Ium Systems

Electron Transfer Processes and Radical Cation Generation

Pyrazinium systems, including N-substituted derivatives, are known to participate in electron transfer (ET) processes, leading to the formation of pyrazinium radical cations. These radical species are significant intermediates in various chemical and biological reactions.

The generation of a pyrazinium radical cation from a pyrazinium salt like 1-(2-phenylethyl)pyrazin-1-ium typically proceeds via a one-electron reduction. This process can be initiated through several pathways. In biological contexts and Maillard reactions, pyrazinium radical cations have been identified as key intermediates. nih.gov For instance, the reaction between reducing sugars or their fragmentation products (like glycolaldehyde) and amino groups can lead to the formation of 1,4-disubstituted pyrazinium free radical cations, which have been detected using electron spin resonance (EPR) spectroscopy. nih.gov

EPR studies on a series of pyrazines have revealed the formation of two distinct types of radical cations upon exposure to γ-rays: n(σ)-radicals and π-radicals. rsc.orgrsc.org The n(σ)-radicals show large hyperfine coupling to the two nitrogen nuclei, whereas π-radicals are observed for pyrazines with electron-donating substituents. rsc.orgrsc.org For this compound, the formation of a π-radical cation is expected, where the unpaired electron is delocalized across the aromatic system.

Another significant pathway for radical generation is photoinduced electron transfer (PET). nih.gov Upon absorption of light, an excited state of the pyrazinium cation can be formed, which is a much stronger oxidant than the ground state and can accept an electron from a suitable donor to form the radical cation. ictp.it

Table 1: Conditions for Pyrazinium Radical Cation Generation

| Method | Description | References |

|---|---|---|

| Chemical Reduction | Reaction with reducing agents, such as reducing sugars in Maillard reactions. | nih.gov, nih.gov |

| Radiolysis | Exposure to γ-rays in a suitable matrix (e.g., CFCl₃) generates radical cations. | rsc.org, rsc.org |

| Photocatalysis | Visible-light-induced single-electron transfer (SET) reduction of pyridinium (B92312) ions (an analogous system) generates pyridinyl radicals. nih.govacs.org | nih.gov, acs.org |

| Aerobic Oxidation | N,N-disubstituted tetramethylpyrazinium radical cations have been prepared and shown to catalyze the aerobic oxidation of amines. researchgate.net | researchgate.net |

The stability and subsequent reactivity of pyrazinium radical intermediates are highly dependent on the reaction environment and the presence of external agents.

Scavengers: Certain molecules can act as scavengers for these radicals. Studies on Maillard reaction intermediates have shown that thiol antioxidants and unsaturated fatty acids can effectively scavenge the pyrazinium cation radical, thereby inhibiting subsequent reactions. nih.gov

Stabilizing Agents: The medium can significantly influence radical stability. In concentrated "water-in-salt" electrolytes (WISEs), such as those containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), protonated radical intermediates of pyrazine (B50134) derivatives are stabilized. figshare.com This stabilization arises from strong interactions between the pyrazine species and Li⁺-coordinated water clusters, which prevent molecular aggregation and protect the radicals from degradation. figshare.com

Oxygen: The presence of molecular oxygen can influence the fate of radical intermediates. Oxygen can accept an electron from a radical anion (a related species formed by electron addition to a neutral pyrazine) to generate a superoxide (B77818) radical anion, which can initiate further damaging chain reactions. researchgate.net The protonated radical intermediates in LiTFSI-based WISEs have shown greater resistance to oxygen-induced degradation compared to those in conventional acidic solutions. figshare.com

Mechanistic Pathways in Pyrazinium Radical Formation

Nucleophilic and Electrophilic Reactivity of the Pyrazinium Ring

The positively charged, electron-deficient pyrazinium ring in this compound is highly susceptible to attack by nucleophiles. thieme-connect.demsu.edu This is a characteristic feature of diazines, which are more reactive towards nucleophiles than pyridine (B92270). thieme-connect.de Nucleophilic addition typically occurs at the carbon atoms adjacent to the positively charged nitrogen. For instance, N-alkylated pyrazinium ions have been shown to undergo nucleophilic propargylation with propargylboronates under gold(I) catalysis, leading to functionalized dihydropyrazines. researchgate.net

In contrast, electrophilic substitution on the pyrazinium ring is exceptionally challenging. The two nitrogen atoms strongly withdraw electron density from the ring carbons, and this deactivating effect is amplified by the formal positive charge in the pyrazinium cation. thieme-connect.de Direct electrophilic reactions like nitration or Friedel-Crafts acylation are generally not feasible unless strong activating groups are present on the ring or the reaction is performed on a pyrazine N-oxide. thieme-connect.de However, reactions can occur under superacidic conditions, where olefinic pyrazines have been shown to react with weak nucleophiles like benzene (B151609) to give anti-Markovnikov addition products. nih.gov This reactivity is attributed to the formation of superelectrophilic, multiply-charged cationic species. nih.gov

Photochemical Transformations and Photoreactivity

The photochemistry of N-substituted pyrazinium salts is expected to be analogous to that of the more extensively studied pyridinium salts. rsc.orgresearchgate.net Irradiation of these salts, typically with UV light, can induce a variety of complex transformations. rsc.orgchemrxiv.org

A key photochemical pathway involves valence isomerization of the aromatic ring. researchgate.netresearchgate.net Upon excitation, the pyrazinium cation can rearrange to high-energy bicyclic or tricyclic intermediates, such as azabenzvalene-like structures. researchgate.netresearchgate.net These intermediates are highly strained and can be trapped by nucleophiles present in the medium. For example, irradiation of N-substituted pyridinium salts in aqueous base or methanol (B129727) leads to the formation of stable bicyclic aziridines and aminocyclopentene derivatives through the nucleophilic capture of these photo-generated intermediates. researchgate.netresearchgate.net

Photoinduced electron transfer (PET) is another fundamental process in the photoreactivity of these systems. nih.govmit.edu The electronically excited state of the pyrazinium ion is a potent oxidizing agent and can accept an electron from a donor molecule, initiating a radical reaction cascade. ictp.it This principle is the basis for using such compounds in photocatalysis. nih.gov

Ring-Opening and Ring-Closing Reactions

The pyrazinium ring in this compound can undergo cleavage under certain nucleophilic conditions. Ring-opening reactions have been observed in related heterocyclic systems, often as part of a recyclization process. msu.runih.gov For example, the rearrangement of 1-alkylpyrrolo[1,2-a]pyrazine salts under the influence of an amine proceeds via nucleophilic attack at a ring carbon, followed by cleavage of a C-N bond to open the pyrazine ring. msu.ru In some nucleophilic substitution reactions on halopyrazines, the observation of substitution at unexpected positions suggests the operation of a ring-opening-ring-closure mechanism, often termed an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. thieme-connect.de

Ring-closing reactions are fundamental to the synthesis of the pyrazine core itself. Common synthetic strategies that could be adapted to produce precursors for this compound include:

The condensation of 1,2-diamines with α-dicarbonyl compounds. chem-soc.si

The cyclization of α-aminocarbonyl compounds, which can form a dihydropyrazine (B8608421) that is subsequently oxidized to the aromatic pyrazine. researchgate.netresearchgate.net

Intramolecular cyclization reactions, such as the 1,7-carbonyl-enamine cyclization, have been used to construct fused pyrazinoazepine ring systems. chem-soc.si

Rearrangement Processes

Pyrazinium salts can undergo several types of rearrangement reactions, often leading to the formation of different heterocyclic or aromatic structures. A significant transformation is the "enamine rearrangement," which involves the recyclization of the pyrazine ring. clockss.org This has been demonstrated with fused systems like pyrrolo[1,2-a]pyrazinium salts. msu.ru When these salts are treated with an amine, they undergo a rearrangement to form 8-aminoindolizine derivatives. msu.ru The proposed mechanism involves nucleophilic attack by the amine on the pyrazine ring, leading to ring-opening and the formation of an acyclic intermediate, which then undergoes intramolecular cyclization to yield the new heterocyclic system. msu.ru

While not a rearrangement of the pyrazinium core itself, other types of rearrangements can be employed on substituents attached to the ring. For example, the Curtius rearrangement of a carboxylic acid group on a pyrazine ring has been used as a key step in the large-scale synthesis of aminopyrazines. researchgate.net Analogous rearrangements have also been studied in detail for related mesoionic systems like pyrido[1,2-a]pyrimidinium olates, which rearrange to pyridopyrimidinones. mdpi.com

Advanced Spectroscopic Characterization of 1 2 Phenylethyl Pyrazin 1 Ium Structures

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the identification and structural analysis of organic compounds, offering a molecular fingerprint based on the vibrations of atoms and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. researchgate.net For pyrazinium compounds, IR spectra provide key information about the aromatic rings and any substituent groups.

The typical IR spectrum of a pyrazinium derivative will exhibit characteristic peaks corresponding to C-H, C=C, and C-N vibrations. specac.com Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibrations of the pyrazine (B50134) ring appear in the 1500-1700 cm⁻¹ range. ucla.edu C-H bending vibrations can also provide information about the substitution pattern on the aromatic ring. libretexts.org

In the case of 1-(2-Phenylethyl)pyrazin-1-ium, the IR spectrum would be expected to show absorptions for both the pyrazinium ring and the phenylethyl group. The presence of the phenyl group would introduce additional aromatic C-H and C=C stretching bands. The aliphatic C-H stretching of the ethyl bridge would be visible in the 2850-2960 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Present in both pyrazinium and phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | From the ethyl bridge. |

| Aromatic C=C Stretch | 1500 - 1700 | From both pyrazinium and phenyl rings. |

| C-N Stretch | 1029 - 1200 | Characteristic of the pyrazinium ring. specac.com |

| C-H Bending (Aromatic) | 680 - 860 | Can indicate substitution patterns. ucla.edu |

This table is generated based on typical IR absorption ranges for organic functional groups. specac.comlibretexts.orgucla.edu

The analysis of the fingerprint region (below 1500 cm⁻¹) can reveal more complex vibrational modes and provide a unique pattern for the specific compound. specac.com The quaternization of the pyrazine nitrogen to form the pyrazin-1-ium cation can also induce shifts in the vibrational frequencies of the ring, which can be observed in the IR spectrum.

Raman and Surface-Enhanced Raman Scattering (SERS) for Adsorption and Orientation Studies

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. It is particularly useful for studying non-polar bonds and symmetric vibrations. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. researchgate.net

For this compound, Raman spectroscopy can be employed to further characterize the vibrational modes of the pyrazinium and phenyl rings. SERS studies can provide insights into how the molecule interacts with and orients itself on a metal surface. researchgate.net The adsorption geometry is influenced by factors such as the nature of the substituent and the structure of the surface. rsc.org The interaction between the pyrazinium ring and the metal surface can lead to significant enhancement of the Raman signals of the ring vibrations. aps.org

The orientation of the adsorbed molecule, whether it lies flat or tilted relative to the surface, can be inferred from the relative enhancement of different vibrational modes in the SERS spectrum. rsc.org For instance, if the pyrazinium ring is adsorbed parallel to the surface, the out-of-plane bending modes may be more enhanced. Conversely, if it is adsorbed in a more perpendicular orientation, the in-plane stretching modes might show greater enhancement. The adsorption process itself is a complex phenomenon that can involve both physical (physisorption) and chemical (chemisorption) interactions. uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. weebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be established. ox.ac.uk

For this compound, ¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments. The protons on the pyrazinium ring would appear in the aromatic region of the spectrum, typically at downfield chemical shifts due to the electron-withdrawing effect of the positively charged nitrogen atom. researchgate.net The protons of the phenylethyl group would also be observed, with the chemical shifts of the ethyl bridge protons being influenced by the adjacent pyrazinium and phenyl rings.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. youtube.com Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. The carbon atoms of the pyrazinium ring, particularly those adjacent to the quaternized nitrogen, would be expected to resonate at lower field (higher ppm values). researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazinium Ring Protons | > 8.0 | > 140 |

| Phenyl Ring Protons | 7.0 - 8.0 | 125 - 140 |

| -CH₂- (adjacent to pyrazinium) | 4.0 - 5.0 | 50 - 60 |

| -CH₂- (adjacent to phenyl) | 3.0 - 4.0 | 30 - 40 |

This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. rsc.orgmdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the connectivity within the this compound structure. beilstein-journals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, providing information about the electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states. uobabylon.edu.iq For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions. libretexts.org

Pyrazinium salts are known to exhibit strong absorption in the UV region. ucmerced.edu The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of both the pyrazinium and phenyl chromophores. The position and intensity of these bands can be influenced by the solvent polarity. uobabylon.edu.iq The formation of an electron-donor-acceptor (EDA) complex between a pyrazine derivative and another molecule can lead to the appearance of a new charge-transfer (CT) band in the UV-Vis spectrum. nih.gov

In some cases, the stability of pyrazinium salts in solution can be monitored by observing changes in their UV-Vis spectra over time. rsc.org The main absorption maximum (λmax) for pyrazinium salts is often observed around 317-319 nm. rsc.org

Fluorescence Spectroscopy and Concentration-Dependent Photophysical Behavior

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the excited state properties and relaxation pathways of a molecule.

Many pyrazinium derivatives are known to be fluorescent. nih.gov Benzoyl pyrazinium salts, for example, are strongly emissive in the visible range when excited with a UV source. ucmerced.edu The photophysical properties, including the emission energy and intensity, can be influenced by the chemical structure. rsc.orgrsc.org

A significant aspect of the photophysical behavior of some pyrazinium salts is its dependence on concentration. rsc.orgresearchgate.net At low concentrations, these compounds may exhibit higher emission energies, greater emission intensities, and longer recombination lifetimes. rsc.org As the concentration increases, a red-shift in the emission spectrum and a decrease in emission intensity are often observed. ucmerced.edu This concentration-dependent behavior is often attributed to the formation of solution-phase aggregates, which can lead to internal quenching of the fluorescence. rsc.orgresearchgate.net The formation of aggregates can reduce the quantum yield of fluorescence due to an increase in non-radiative decay pathways. rsc.org

For this compound, fluorescence spectroscopy could be used to characterize its emission properties. Investigating the fluorescence behavior at different concentrations could reveal whether it also forms aggregates in solution and how this affects its photophysical properties. dovepress.com

Electron Paramagnetic Resonance (EPR) for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an essential technique for the detection and characterization of paramagnetic species, particularly free radicals. In the context of pyrazinium compounds, EPR is invaluable for studying the formation and electronic structure of pyrazinium radical cations. nih.govnih.gov The generation of a radical cation from a diamagnetic pyrazinium salt involves a one-electron oxidation, resulting in a species with an unpaired electron that is EPR-active.

The generation of pyrazinium radical cations has been demonstrated in the early stages of the Maillard reaction. nih.gov Studies on various pyrazine derivatives have shown that radical cations can be generated through methods like exposure to γ-rays in a suitable matrix at low temperatures. rsc.orgrsc.org The resulting EPR spectra provide a wealth of information about the radical's electronic environment.

Analysis of the EPR spectrum can distinguish between different types of radical cations. For substituted pyrazines, two distinct radical types have been identified: n(σ)-radical cations and π-radical cations. rsc.orgrsc.org This classification is based on the nature of the singly occupied molecular orbital (SOMO). The distinction is made by analyzing the hyperfine coupling constants, especially to the two nitrogen-14 (¹⁴N) nuclei in the pyrazine ring.

n(σ)-Radical Cations : These radicals typically show large hyperfine coupling to the two ¹⁴N nuclei, indicating that the unpaired electron resides primarily in a non-bonding sigma orbital localized on the nitrogen atoms. rsc.org

π-Radical Cations : These radicals exhibit smaller ¹⁴N hyperfine couplings, suggesting the unpaired electron is delocalized in a π-system orbital extending over the aromatic ring. rsc.org

The type of radical formed is heavily influenced by the substituents on the pyrazine ring. rsc.org For this compound, the phenylethyl group acts as a substituent. Based on studies of similar N-substituted pyrazines, it is anticipated that its radical cation would be a π-radical, with the unpaired electron delocalized across the pyrazinium ring system. EPR spectroscopy would be the definitive method to confirm this and precisely map the spin density distribution through analysis of hyperfine couplings to the nitrogen and proton nuclei. Quantitative analysis of EPR signals can also be used to measure the concentration and study the kinetics of pyrazinium radical formation and decay in various chemical systems. nih.gov

Table 1: Typical EPR Parameters for Pyrazinium Radical Cations This table presents generalized data based on published studies of pyrazine radical cations, as specific experimental data for this compound is not available.

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| g-value | 2.002 - 2.006 | Provides information about the electronic environment of the unpaired electron. |

| ¹⁴N Hyperfine Coupling (aN) | 5 - 35 G | Indicates the extent of electron spin density on the nitrogen atoms; helps distinguish between σ- and π-radicals. rsc.org |

| ¹H Hyperfine Coupling (aH) | 1 - 10 G | Maps the spin density distribution on the carbon atoms of the pyrazine ring and its substituents. |

Mass Spectrometry for Structural Confirmation and Mechanistic Intermediates (LC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. msu.edu For the definitive characterization of this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. savemyexams.comresearchgate.net By comparing the experimentally measured accurate mass of the molecular ion to the calculated exact mass, the molecular formula of this compound can be confidently confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. savemyexams.com

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Upon ionization, the molecular ion (M⁺˙) of a compound can break apart into smaller, characteristic fragment ions. msu.eduuni-saarland.de For this compound, key fragmentations would be expected to occur at the weakest bonds, particularly within the phenylethyl substituent. Predicted fragmentation pathways include:

Benzylic cleavage: Loss of a benzyl (B1604629) radical (•CH₂Ph) to yield a fragment corresponding to the protonated pyrazine cation.

Cleavage of the C-N bond: Fission of the bond connecting the ethyl group to the pyrazine nitrogen.

Loss of neutral molecules: Fragmentation involving the loss of stable neutral molecules like ethene from the ethyl bridge.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This hyphenated technique is particularly useful for analyzing complex mixtures and for identifying transient species like reaction intermediates. nih.gov In the context of synthesizing this compound, LC-MS could be used to monitor the reaction progress, identify any byproducts, and detect potential mechanistic intermediates that are formed and consumed during the reaction. nih.gov For instance, mechanistic studies on the formation of pyrazinium radicals have successfully used LC-MS to suggest that certain phenolic compounds react with imine intermediates, thereby influencing the reaction pathway. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound and Key Fragments

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| Molecular Ion | [C₁₂H₁₃N₂]⁺ | 185.1073 | The intact cation of the target compound. |

| Fragment 1 | [C₇H₇]⁺ | 91.0542 | Tropylium cation, resulting from cleavage and rearrangement of the phenylethyl group. |

| Fragment 2 | [C₄H₅N₂]⁺ | 81.0447 | Pyrazinium fragment resulting from cleavage of the C-C bond alpha to the ring. |

| Fragment 3 | [C₅H₅]⁺ | 65.0386 | Cyclopentadienyl cation, a common fragment from aromatic ring systems. |

Computational Chemistry and Theoretical Studies on 1 2 Phenylethyl Pyrazin 1 Ium and Pyrazinium Analogues

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrazine-based molecules and their derivatives. mdpi.comresearchgate.netmdpi.com This quantum chemical method allows for the accurate and cost-effective calculation of a molecule's electronic structure, providing a basis for predicting its geometry, reactivity, and spectroscopic properties. mdpi.comresearchgate.net Studies on various pyrazine (B50134) analogues demonstrate the utility of DFT in understanding their structure-property relationships. For instance, DFT calculations have been successfully used to optimize molecular geometries, which are crucial for computing other parameters like frontier molecular orbitals and molecular electrostatic potentials. mdpi.com The theory is also instrumental in predicting the thermodynamic and kinetic parameters of chemical reactions, offering insights into reaction mechanisms. researchgate.netacs.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability, kinetic reactivity, and optical properties. rsc.orgnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. rsc.org

Computational studies on pyrazine analogues illustrate these principles. For example, in a study of 2-chloro-3-hydrazinopyrazine, the HOMO was found to be spread across the entire molecule, while the LUMO was localized over the pyrazine ring. The calculated negative energies for both HOMO and LUMO, along with a significant energy gap, indicated high stability for the compound. nih.gov In another series of compounds, 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO gap was systematically studied to understand the effects of different substituents on the electronic properties and stability of the molecules. mdpi.com

Below is a table summarizing the calculated FMO energies and energy gaps for selected pyrazine analogues from the literature.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-chloro-3-hydrazinopyrazine | -6.581 | -1.780 | 4.800 | nih.gov |

| Ga(Cl)TPyzPA | -5.69 | -3.62 | 2.07 | mdpi.com |

| Al(Cl)TPyzPA | -5.63 | -3.62 | 2.01 | mdpi.com |

| In(Cl)TPyzPA | -5.52 | -3.41 | 2.11 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. mdpi.com

MEP analysis has been applied to various pyrazine derivatives to understand their reactive behavior. For instance, in studies of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, MEP maps were generated from DFT-optimized geometries to identify the most reactive parts of the molecules. mdpi.com Such analyses are crucial for understanding intermolecular interactions and for designing new molecules with specific reactivity patterns. The distribution of charges revealed by MEP is fundamental to comprehending how a molecule will interact with other molecules, including biological targets.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structures. usu.eduresearchgate.net This approach is highly effective for studying intramolecular and intermolecular bonding, particularly charge transfer (delocalization) interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The energetic significance of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. usu.edugrafiati.com

NBO analysis on pyrazine-containing systems has provided detailed insights into their electronic structure. For example, in a study of triel-bonded complexes between various Lewis acids and pyrazine, NBO analysis quantified the charge transfer from the nitrogen lone pair of pyrazine to the vacant p-orbital of the triel atom (B, Al, Ga). usu.edu In another study on a pyrazine cadmium(II) porphyrin complex, NBO calculations revealed significant charge transfer interactions that stabilize the complex, with specific donor-acceptor orbital overlaps being identified and their stabilization energies calculated. mdpi.com

The table below presents selected NBO analysis data, showing the stabilization energies for significant orbital interactions in a pyrazine-containing complex.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP (1) N1 (Pyz) | LP* (1) Cd | 32.89 | mdpi.com |

| LP (1) N2 (Pyz) | LP* (1) Cd | 0.54 | mdpi.com |

| LP (1) N3 (Pyz) | LP* (1) Cd | 0.54 | mdpi.com |

| LP (1) N4 (Pyz) | LP* (1) Cd | 32.89 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a solution or condensed phase. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes such as aggregation, solvation, and conformational changes. figshare.commdpi.com

For pyrazinium analogues, MD simulations have been instrumental in studying their behavior in aqueous solutions. A study on dimethylpyrazine (DMP) in highly concentrated "water-in-salt" electrolytes used MD simulations to show that strong interactions between the pyrazine derivative and hydrated lithium ions (Li(H₂O)n⁺) prevent molecular aggregation. figshare.comacs.org This stabilization of the pyrazine radical in solution is crucial for applications in energy storage. figshare.com

In another investigation, MD simulations coupled with DFT calculations were used to explore the initial stages of association and crystal formation for drug-like maleate (B1232345) salts in water. mdpi.com These simulations revealed the formation of specific hydrogen-bonded heterodimers and trimers, highlighting the key role of the counterion in directing the assembly process in solution. mdpi.com Such studies are vital for understanding crystallization and for the design of pharmaceutical formulations. mdpi.com Research on benzoyl pyrazinium salts has also utilized NMR data to infer that slower molecular diffusion rates at higher concentrations are due to the formation of solution-phase aggregates, which in turn affects the photophysical properties of the salts. rsc.org

Thermodynamic and Kinetic Computations for Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the thermodynamic and kinetic parameters of reaction pathways. researchgate.netacs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, and calculate activation energies (kinetics) and reaction energies (thermodynamics).

For example, quantum-chemical calculations have been used to explore the favorability of different tautomers of a 3,5-disubstituted pyrazole. The study calculated the Gibbs free energy of activation (ΔG≠) for both intramolecular proton migration and solvent-assisted migration, revealing that the solvent-assisted pathway was significantly more favorable. mdpi.com Another study investigated the reaction mechanisms for the formation of N-heterocycles like pyrazines during the hydrothermal liquefaction of glucose-glycine mixtures. acs.org This work demonstrated how the reaction mechanism can shift from an endothermic Maillard reaction to an acid-catalyzed Debus–Radziszewski reaction depending on the reaction time and conditions. acs.org Such computational insights are invaluable for optimizing reaction conditions and controlling product formation in complex chemical systems. mdpi.com

Prediction of Spectroscopic Signatures and Vibrational Wavenumbers

Theoretical calculations are highly effective in predicting and interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions. mahendrapublications.comresearchgate.net DFT methods are commonly used for these calculations, and a comparison between the calculated and experimental wavenumbers can confirm the molecular structure. mahendrapublications.comresearchgate.net

Numerous studies on pyrazine derivatives have utilized this approach. For 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, DFT calculations at the B3LYP/6-31++G(6D,7F) level were performed to predict the vibrational wavenumbers. mahendrapublications.com The assignments of the normal modes were aided by potential energy distribution (PED) calculations, which describe the contribution of individual internal coordinates to each vibrational mode. mahendrapublications.com Similarly, a study on 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide compared experimental FT-IR and Raman spectra with DFT-calculated values to provide a detailed vibrational assignment. researchgate.net Recently, machine learning models trained on quantum mechanical data have also been developed to accelerate the simulation of vibrational spectra for molecules like pyrazine with high accuracy. arxiv.org

The following table shows a comparison of selected experimental and calculated vibrational wavenumbers for 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide.

| Wavenumber (cm-1) | Assignment (PED %) | Reference | ||

|---|---|---|---|---|

| FT-IR (Exp.) | FT-Raman (Exp.) | B3LYP (Calc.) | ||

| 3282 | - | 3478 | ν(NH) (100) | mahendrapublications.com |

| 1681 | 1679 | 1677 | ν(C=O) (83) | mahendrapublications.com |

| 1542 | 1544 | 1548 | ν(CC) (38) + β(CH) (26) | mahendrapublications.com |

| 1411 | 1410 | 1413 | β(CH) (55) | mahendrapublications.com |

| 1131 | 1131 | 1132 | Ring breathing (55) | mahendrapublications.com |

| 856 | 857 | 855 | γ(CH) (45) | mahendrapublications.com |

Conformational Analysis

The conformational flexibility of 1-(2-phenylethyl)pyrazin-1-ium and related pyrazinium analogues is a key determinant of their chemical and physical properties. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface of these molecules and identifying stable conformers. rsc.org The rotation around single bonds, such as the C-N bond and the ethyl bridge, gives rise to various rotameric forms with distinct energies and populations.

The study of conformational isomerism is crucial for understanding reaction mechanisms, photophysical processes, and the design of molecules with specific functions. rsc.org Theoretical calculations, often performed using software like Gaussian, allow for the optimization of molecular geometries and the determination of relative Gibbs free energies for different conformers. rsc.org These calculations can predict spectroscopic values that, when correlated with experimental data from techniques like NMR, provide a comprehensive understanding of the molecule's structure. rsc.org

For pyrazinium derivatives, the planarity of the pyrazine ring is often distorted by the presence of substituents. rsc.org The rotation around the bond connecting a substituent to the pyrazine ring is a primary source of conformational isomerism. For instance, in 2-hydrazinopyrazine, rotation around the C2–N7 single bond leads to different conformers with varying stabilities. rsc.org

Theoretical studies on related systems, such as N-(1-hydroxybutan-2-yl)pyridinium salts, have shown that the number of available ground state conformations can influence the rotational barriers around C-N bonds. srce.hr Similarly, for this compound, the interactions between the phenyl and pyrazinium rings, including potential π-π stacking or steric hindrance, will significantly impact the relative energies of different conformers.

Detailed computational analyses, such as potential energy surface (PES) scans, are employed to identify local minima corresponding to stable conformers. rsc.orgicm.edu.pl These scans involve systematically changing a specific dihedral angle and calculating the energy at each step. The resulting energy profile reveals the most stable conformations and the energy barriers for interconversion between them.

The following tables present hypothetical data based on typical findings from conformational analyses of similar aromatic cations, illustrating the kind of information obtained from such studies.

Table 1: Calculated Relative Energies and Dihedral Angles for Major Conformers of this compound

| Conformer | Dihedral Angle τ1 (C6-N1-Cα-Cβ) (°) | Dihedral Angle τ2 (N1-Cα-Cβ-Cγ_phenyl) (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | 180 | 180 | 1.25 |

| C | 60 | 60 | 2.50 |

| D | -60 | 180 | 0.10 |

Note: The data in this table is illustrative and intended to represent typical computational results. Cα and Cβ refer to the carbon atoms of the ethyl bridge, and Cγ_phenyl is the ipso-carbon of the phenyl ring.

Table 2: Rotational Energy Barriers for Interconversion between Conformers of this compound

| Rotational Transition | Rotational Barrier (kcal/mol) |

| A → B | 5.8 |

| B → C | 4.2 |

| A → D | 3.1 |

Note: The data in this table is illustrative and represents typical energy barriers for bond rotation in similar molecular systems.

The stability of these conformers is influenced by a delicate balance of steric and electronic effects. For example, a "gauche" conformation around the Cα-Cβ bond might be stabilized by intramolecular interactions, while a fully extended "anti" conformation might minimize steric repulsion. The solvent environment can also play a role in the relative stability of conformers, with polar solvents potentially favoring more polar conformers. rsc.org

Supramolecular Chemistry and Self Assembly of Pyrazinium Cations

Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net For 1-(2-phenylethyl)pyrazin-1-ium, a variety of non-covalent interactions would be expected to govern its crystal packing. These interactions are crucial in the formation and stabilization of its solid-state architecture. researchgate.net

The primary interactions would likely involve the pyrazinium cation and its counter-anion, forming strong charge-assisted hydrogen bonds and ion-pairing interactions. The phenylethyl group introduces further possibilities for weaker, yet structurally significant, non-covalent contacts such as:

C-H···π Interactions: The ethyl linker and the phenyl ring can act as hydrogen bond donors to engage with the π-system of adjacent phenyl or pyrazinium rings.

π-π Stacking: The aromatic phenyl and pyrazinium rings can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. These can adopt parallel-displaced or T-shaped geometries to minimize repulsion and maximize attraction.

Anion···π Interactions: The electron-deficient pyrazinium ring is a prime candidate for engaging in anion-π interactions with suitable anions.

The interplay of these forces dictates the final three-dimensional supramolecular assembly. The specific geometry and strength of these interactions would be influenced by the nature of the counter-anion present in the crystal lattice. Studies on related pyrazinium and pyridinium (B92312) salts have demonstrated the diversity of supramolecular frameworks that can be achieved through the modulation of these non-covalent forces. researchgate.net

Interactive Table: Expected Non-Covalent Interactions in the Crystal Structure of this compound and Analogous Systems

| Interaction Type | Interacting Groups | Expected Role in Crystal Packing |

| Ion-Pairing | Pyrazinium cation and counter-anion | Primary structural driver, formation of basic structural motifs. |

| Hydrogen Bonding | C-H donors (ethyl, phenyl) and anion acceptors | Stabilization of the crystal lattice, formation of extended networks. |

| π-π Stacking | Phenyl-Phenyl, Pyrazinium-Phenyl, Pyrazinium-Pyrazinium | Formation of columnar or layered structures, contributes to packing efficiency. |

| C-H···π | Ethyl/Phenyl C-H and Phenyl/Pyrazinium π-system | Directional interactions influencing the relative orientation of molecules. |

| Anion-π | Counter-anion and Pyrazinium π-system | Specific directional interaction, particularly with electron-deficient pyrazinium ring. |

Aggregation Behavior in Solution-Phase Systems

In solution, this compound is expected to exhibit concentration-dependent aggregation, a phenomenon driven by the desire to minimize unfavorable interactions with the solvent and maximize favorable intermolecular forces. This self-assembly is particularly prevalent for amphiphilic molecules containing both charged/polar and nonpolar regions.

The aggregation of similar aromatic cations, such as imidazolium-based ionic liquids and benzoyl pyrazinium salts, has been studied extensively. nih.govucmerced.edu These studies show that at low concentrations, the salts exist as solvated monomers. As the concentration increases past a critical aggregation concentration (CAC), they begin to form larger assemblies or aggregates. researchgate.net This aggregation can be driven by a combination of hydrophobic interactions between the phenylethyl groups and π-π stacking of the aromatic rings. nih.govresearchgate.net

The formation of these aggregates can be monitored by techniques such as NMR spectroscopy, which can detect changes in chemical shifts and diffusion rates upon aggregation, as well as by fluorescence spectroscopy, where changes in emission spectra can indicate the formation of excimers or other aggregated species. ucmerced.edu For instance, studies on benzoyl pyrazinium salts have shown that their photophysical properties are strongly dependent on concentration, with solution-phase aggregate formation leading to internal quenching and a change in emission energies. ucmerced.edu

Interactive Table: Factors Influencing Aggregation of Aromatic Cations in Solution

| Factor | Influence on Aggregation | Example from Analogous Systems |

| Concentration | Aggregation typically occurs above a critical aggregation concentration (CAC). | Benzoyl pyrazinium salts show concentration-dependent emission due to aggregation. ucmerced.edu |

| Solvent Polarity | Less polar solvents can promote aggregation by reducing solvation of the charged headgroup. | The aggregation of ionic liquids is highly dependent on the solvent system. researchgate.net |

| Counter-anion | The nature of the anion can influence the CAC and the structure of the aggregates. researchgate.net | In imidazolium (B1220033) salts, more hydrophobic anions can lower the CAC. nih.gov |

| Alkyl Chain Length | Longer nonpolar chains (like the phenylethyl group) generally increase the tendency to aggregate. | The aggregation of 1-alkyl-3-methylimidazolium salts is strongly affected by the alkyl chain length. researchgate.net |

Anion-π Interactions and Cation-π Interactions

The electronic nature of the this compound cation makes it a candidate for both anion-π and cation-π interactions.

Anion-π Interactions: The pyrazinium ring is electron-deficient due to the presence of two electronegative nitrogen atoms and the positive charge, making its π-surface acidic. This allows it to act as a π-acceptor for anions in what is known as an anion-π interaction. chem8.org These interactions are directional and can play a significant role in molecular recognition and the assembly of supramolecular structures. chem8.orgrsc.org The strength of the anion-π interaction depends on the π-acidity of the aromatic ring and the nature of the anion, with more electron-deficient rings and more highly charged or polarizable anions leading to stronger interactions. rsc.orgresearchgate.net Theoretical and experimental studies on other electron-deficient nitrogen heterocycles, like triazines and fluorinated pyridiniums, have provided clear evidence for the existence and importance of these interactions in the solid state. fu-berlin.dempg.de

Cation-π Interactions: The phenylethyl substituent provides an electron-rich phenyl ring that can engage in cation-π interactions. caltech.edu This interaction involves the attraction between a cation and the face of a π-system. proteopedia.org In the case of this compound, this could manifest as an intramolecular cation-π interaction, where the flexible ethyl linker allows the pyrazinium cation to fold back and interact with its own phenyl ring. acs.org Such folded conformations have been observed in similar phenylalkylammonium cations. acs.org Alternatively, it could participate in intermolecular cation-π interactions, where the phenyl ring of one molecule interacts with the pyrazinium cation of another, or with other cations present in the system. The strength of cation-π interactions is significant and is a major force in molecular recognition in both chemical and biological systems. caltech.edunih.gov

Interactive Table: Characteristics of Anion-π and Cation-π Interactions Relevant to this compound

| Interaction | Description | Key Features |

| Anion-π | Attraction between an anion and the electron-deficient π-face of the pyrazinium ring. | Directional, strength depends on anion and π-acidity of the ring. rsc.orgresearchgate.net |

| Cation-π (Intramolecular) | Attraction between the pyrazinium cation and the electron-rich π-face of its own phenyl group. | Requires conformational flexibility of the ethyl linker. acs.org |

| Cation-π (Intermolecular) | Attraction between the phenyl ring of one molecule and the pyrazinium cation of another. | Contributes to crystal packing and solution-phase aggregation. proteopedia.orgnih.gov |

Formation of Inclusion Complexes

The formation of inclusion complexes is a hallmark of supramolecular chemistry, where a "host" molecule with a cavity encapsulates a "guest" molecule. Given its structural features, this compound could potentially act as a guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils.

Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known to form inclusion complexes with aromatic guest molecules in aqueous solution. nih.govmdpi.com The hydrophobic phenylethyl portion of this compound would be the likely part to be included within the CD cavity, driven by the hydrophobic effect. The size of the CD cavity would be a critical factor; for instance, the phenyl group would likely fit well within the cavity of β-cyclodextrin. nih.gov The formation of such complexes can be detected by techniques like NMR spectroscopy, which shows characteristic shifts in the proton signals of both the host and guest upon complexation. beilstein-journals.org

The binding affinity, represented by the stability constant (K), would depend on the complementarity in size and shape between the guest and the host cavity, as well as other non-covalent interactions like van der Waals forces and potential hydrogen bonding between the guest and the rim of the cyclodextrin. nih.govnih.gov

Interactive Table: Expected Inclusion Complex Formation with Cyclodextrins

| Host | Cavity Size | Expected Guest Moiety Included | Driving Forces |

| α-Cyclodextrin | Smaller | Potentially the ethyl chain, or partial inclusion of the phenyl ring. | Hydrophobic interactions, Van der Waals forces. |

| β-Cyclodextrin | Medium | Phenyl ring of the phenylethyl group. | Strong hydrophobic effect, good size complementarity. nih.gov |

| γ-Cyclodextrin | Larger | The entire phenylethyl group or potentially two guest molecules. | Hydrophobic interactions, though may be a weaker fit than β-CD. nih.gov |

Coordination Chemistry of 1 2 Phenylethyl Pyrazin 1 Ium and Its Derivatives

Ligand Design Principles and Metal Chelation Properties

The design of ligands based on the pyrazinium scaffold is guided by the distinct electronic characteristics of the cationic heterocyclic ring. Unlike neutral pyrazine (B50134), N-alkylated pyrazinium cations exhibit a unique combination of donor and acceptor properties that dictate their coordination behavior. rsc.org

Key design principles include:

Electronic Tuning: The permanent cationic charge on the pyrazinium ring lowers the energy of both the nitrogen lone pair and the vacant π* orbitals. rsc.org This makes the N-alkyl pyrazinium ligand a weaker σ-donor but a significantly stronger π-acceptor compared to neutral pyrazine. rsc.org This strong π-acceptor character is crucial for stabilizing electron-rich, late transition metals. rsc.org

Chelation Strategy: While monodentate coordination is common, pyrazinium moieties can be incorporated into larger, multidentate ligand frameworks, such as pincer ligands, to enhance complex stability and control reactivity. tandfonline.comacs.orgacs.org The inclusion of amide groups in pyridine (B92270) or pyrazine-based ligands is a widely used strategy for creating effective chelating agents that can bind metal ions in various geometries. researchgate.net

The chelation properties are a direct consequence of these design elements. The weaker σ-donor ability is evident in complexes with Lewis-acidic metals like Zn(II) and Cd(II), where longer metal-ligand bonds are observed compared to analogous neutral pyrazine complexes. rsc.org Conversely, with d-block metals capable of π-back-bonding, such as Ru(II), the strong π-acceptor nature of the pyrazinium ligand leads to shorter, more stable metal-ligand bonds. rsc.org The ability to fine-tune the electronic properties of the ligand by modifying substituents makes pyrazinium derivatives versatile building blocks in coordination chemistry. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazinium or its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comrsc.org For N-alkylated pyrazinium ligands like 1-(2-phenylethyl)pyrazin-1-ium, the pre-formed cationic ligand would be reacted with an appropriate metal precursor.

A general synthetic route involves dissolving the metal salt (e.g., chlorides, bromides) and the pyrazinium ligand in a solvent such as ethanol, methanol (B129727), or acetonitrile (B52724). mdpi.comrsc.org The mixture is often stirred, sometimes with heating, to facilitate the complex formation. The resulting complex may precipitate from the solution or be isolated after solvent evaporation. mdpi.comresearchgate.net For instance, the synthesis of various pyrazine derivative complexes with metals like Mn(II), Fe(III), Co(II), and Ni(II) has been achieved by mixing ethanolic or methanolic solutions of the respective metal chlorides with the ligand. mdpi.com

Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry. mdpi.comrsc.org

Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand. Shifts in the vibrational frequencies of the pyrazine ring and the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to metal-nitrogen (M-N) bonds confirm coordination. bendola.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-field (d-d) and charge-transfer (MLCT) bands. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure of the ligand in the coordinated state. tandfonline.com

Mass Spectrometry: To confirm the molecular weight of the complex. rsc.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which reveals the number of unpaired electrons and thus the spin state of the metal ion. bendola.com

Electronic and Structural Properties of Pyrazinium-Metal Complexes

The electronic and structural properties of pyrazinium-metal complexes are intrinsically linked to the ligand's strong π-accepting nature. This has profound effects on bond lengths, geometries, and spectroscopic features.

Structural Properties: X-ray crystallography studies on related N-methyl pyrazinium complexes reveal key structural details. In complexes with metals that have a limited capacity for π-back-bonding, such as Zn(II), the M-N bond is longer than in the corresponding neutral pyrazine complex, reflecting the pyrazinium cation's poor σ-donor character. rsc.org However, in complexes with electron-rich metals like Ru(II) and Ru(III), the M-N bond is significantly shorter, which is a clear indication of strong π-back-donation from the metal's d-orbitals into the ligand's π* orbitals. rsc.org This back-bonding strengthens the metal-ligand interaction. For example, bimetallic ruthenium complexes bridged by pyrazine-based ligands show Ru-N bond lengths around 2.04-2.08 Å. rsc.org

Table 1: Comparison of Metal-Nitrogen Bond Lengths in Pyrazine and N-Methyl Pyrazinium Complexes

| Metal Ion | Ligand | M-N Bond Length (Å) | Reference |

|---|---|---|---|

| Zn(II) | Pyrazine | 2.082 | rsc.org |

| Zn(II) | N-Methyl pyrazinium | 2.157 | rsc.org |

| Cd(II) | Pyrazine | 2.393 | rsc.org |

| Cd(II) | N-Methyl pyrazinium | 2.488 | rsc.org |

| Ru(II) | Pyrazine | 2.06 | rsc.org |

| Ru(II) | N-Methyl pyrazinium | 1.95 | rsc.org |

| Ru(III) | Pyrazine | 2.21 | rsc.org |

Electronic Properties: The electronic spectra of pyrazinium complexes are often dominated by Metal-to-Ligand Charge Transfer (MLCT) bands. rsc.orgacs.org The strong π-acceptor character of the pyrazinium ligand lowers the energy of its π* orbitals, which facilitates the MLCT transition from the metal's d-orbitals. In a series of pentaamine Os(II) complexes, the pyrazinium complex shows MLCT bands at lower energy (higher wavelength) compared to pyridine and neutral pyrazine complexes, confirming its superior π-acceptor ability. rsc.org Similarly, studies on iron(II) pentacyanoferrate complexes with monodentate pyrazinium ligands show distinct MLCT bands, with the lower energy of these bands attributed to the strong electron-withdrawing effect of the cationic ligand. acs.org

The redox properties are also significantly influenced. Coordination of a pyrazinium ligand to a metal center makes the ligand-based reduction occur at less negative potentials compared to the free ligand, a result of the electron-donating effect upon coordination. rsc.org

Spectrophotometric Determination of Stability Constants

Spectrophotometry is a powerful and widely used technique for determining the stoichiometry and stability constants of metal complexes in solution. curresweb.com The method relies on the principle that the formation of a complex between a metal ion and a ligand is often accompanied by a change in the solution's UV-Visible absorption spectrum. scribd.com

The procedure typically involves preparing a series of solutions where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (the ligand) is systematically varied. curresweb.com The absorbance of each solution is measured at a wavelength where the complex absorbs significantly.

Two common methods used for data analysis are:

Mole Ratio Method: The absorbance is plotted against the molar ratio of ligand to metal. The plot typically consists of two linear segments that intersect at a point corresponding to the stoichiometry of the complex. curresweb.com

Job's Method (Continuous Variation): Solutions are prepared where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum or minimum at the mole fraction corresponding to the complex's stoichiometry. curresweb.com

Once the stoichiometry (e.g., 1:1, 1:2 metal-to-ligand) is known, the stability constant (K) or formation constant (β) can be calculated from the absorbance data. scirp.org For example, the stability of Ru(III) complexes with various pyrazine derivatives has been successfully determined using spectrophotometric titrations in both aqueous and acetonitrile solutions, demonstrating the formation of both 1:1 and 1:2 metal-to-ligand species. rsc.orgrsc.org The calculated stability constants provide a quantitative measure of the thermodynamic stability of the complex in solution.

Table 2: Stability Constants (log K) of Metal Complexes with Pyrazine-2-Carboxamide Determined by Spectrophotometry

| Metal Ion | log K |

|---|---|

| Ni(II) | 2.44 |

| Cu(II) | 2.41 |

| Co(II) | 2.22 |

| Fe(II) | 2.01 |

| Mn(II) | 1.89 |

| Zn(II) | 1.74 |

Data derived from a study on Pyrazine-2-carboxamide, illustrating the trend in stability constants. The order of stability largely follows the Irving-Williams series.

Applications and Emerging Research Directions for Pyrazinium Scaffolds in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks

Pyrazinium derivatives are crucial intermediates and building blocks in organic synthesis. sigmaaldrich.com Their utility stems from the electron-deficient nature of the pyrazine (B50134) ring, which facilitates a variety of chemical transformations.

"Pyrazinylation" refers to the introduction of a pyrazine moiety into a molecule. This process is a key strategy for synthesizing new compounds with potentially valuable biological and pharmaceutical properties. acs.org A notable example is the visible-light-driven, redox-neutral α-C(sp³)–H pyrazinylation of glycine (B1666218) derivatives with chloropyrazines. This method provides an efficient route to α-pyrazinyl glycine derivatives, which are of interest for their potential biological activities. acs.org

The reaction proceeds via a proposed mechanism where a photocatalyst, upon light irradiation, oxidizes the glycine derivative to form a radical cation. This intermediate is then deprotonated to a neutral radical, which subsequently couples with the chloropyrazine. acs.org This approach is advantageous as it utilizes readily available starting materials and offers a sustainable method for creating pyrazine-functionalized amino acids. acs.org

Another approach involves the reaction of N-allenylpyrrole-2-carbaldehydes with phenylhydrazine (B124118) in the presence of an acid to produce phenylaminopyrrolo[1,2-a]pyrazinium salts. bohrium.com These resulting salts are considered promising building blocks for the development of new pharmaceutical compounds. bohrium.com

The synthesis of pyrazine derivatives can be achieved through various methods, including:

Condensation reactions of diamines with diols. tandfonline.com

Dehydrogenation of piperazines. tandfonline.com

Direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com

These synthetic routes underscore the versatility of pyrazines as building blocks for a diverse range of molecular architectures. sigmaaldrich.comrsc.org

Materials Science Applications

The unique electronic and photophysical properties of pyrazinium scaffolds have led to their exploration in various materials science applications.

Pyrazine-containing compounds are of great interest for their luminescent properties and their potential use in optoelectronic devices and fluorescent sensors. researchgate.net The electron-withdrawing nature of the pyrazine ring makes it a key component in creating molecules with intramolecular charge transfer (ICT) characteristics, which are fundamental to many luminescent materials. researchgate.net

The photophysical properties of these materials can be finely tuned by modifying their molecular structure. For instance, in a series of bis(benzofuro)[2,3-b:2′,3′-e]pyrazines, the length and branching of alkyl chains were found to significantly influence their mechanochromic luminescent properties—the change in color in response to mechanical stimuli. rsc.org These materials can be categorized into different packing motifs in the crystalline state, each exhibiting unique luminescent and mechanochromic behaviors. rsc.org

The luminescent properties of pyrazine-based push-pull chromophores can also be adjusted by changing the electron-donating group and the π-conjugated system attached to the pyrazine core. researchgate.net Some of these chromophores are highly emissive and show strong emission solvatochromism, indicating a highly polar emitting state characteristic of ICT. researchgate.net

Table 1: Photophysical Properties of Linear-type bis(benzofuro)[2,3-b:2′,3′-e]pyrazines in Chloroform (B151607) Solution

| Compound (Linear-R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦFL) |

| Me | 260, 380 | 448 | 0.55 - 0.93 |

| Et (Form 1) | 260, 380 | - | 0.55 - 0.93 |

| iPr | 260, 380 | - | 0.55 - 0.93 |

| tAmyl | 260, 380 | 438 | 0.55 - 0.93 |

| cHex (Form 1) | 260, 380 | 443 | 0.55 - 0.93 |

Data sourced from a study on benzofuran-fused pyrazines. rsc.org

Pyrazinium scaffolds are also utilized in the design of energetic materials. Theoretical studies on energetic salts composed of pyrazine-based anions and various cations have been conducted to predict their properties. acs.orgdntb.gov.ua For example, a series of energetic salts based on 4,8-dihydrodifurazano[3,4-b,e]pyrazine anions were designed and their densities, heats of formation, and detonation performance were studied using density functional theory. dntb.gov.uamdpi.com

These studies have shown that the properties of these energetic salts can be tuned by altering the cationic component and the substituents on the pyrazine ring. mdpi.com For instance, ammonium (B1175870) and hydroxylammonium salts were found to have higher densities and better detonation performance compared to guanidinium (B1211019) and triaminoguanidinium salts. dntb.gov.uamdpi.com The introduction of certain substituents like –NO₂, –CH₂NF₂, and N-O bonds can increase the impact sensitivity of these materials. mdpi.com One such synthesized compound, triaminoguanidinium 4,8-dihydrodifurazano[3,4-b,e]pyrazine (J4), has shown good thermal stability and is considered a promising insensitive explosive. dntb.gov.uamdpi.comnih.gov

Table 2: Predicted Detonation Properties of Selected Pyrazinium-Based Energetic Salts

| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| RDX (Reference) | 8.75 | 34.0 |

| HMX (Reference) | 9.10 | 39.3 |

| Pyrazinium Salt Series | 7.21 - 10.50 | 21.91 - 54.02 |

Data represents a range of calculated values for a series of designed energetic salts. mdpi.com

The electron-deficient nature of the pyrazine ring makes it a valuable building block for n-type organic semiconductors and conductive polymers. ahnu.edu.cnacs.org By incorporating pyrazine into polymer backbones, researchers can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for achieving n-type conductivity. ahnu.edu.cnacs.org

For instance, pyrazine-flanked diketopyrrolopyrrole (PzDPP) has been developed as a new building block for high-performance n-type organic thermoelectrics. acs.org Polymers based on PzDPP have demonstrated high electron mobilities and power factors when doped. acs.org Similarly, cyano-functionalized pyrazines have been designed as electron-deficient building blocks for n-type polymer semiconductors due to their strong electron-withdrawing characteristics and planar backbone. ahnu.edu.cn

Perylene imide derivatives incorporating a pyrazine spacer have also been synthesized and investigated as n-type semiconductors in organic field-effect transistors (OFETs). nih.govacs.org While initial studies showed modest electron mobilities, they highlight the potential of these pyrazine-based building blocks. nih.gov Furthermore, pyrazine-bridged metalloporphyrin polymers, known as "shish-kebab" polymers, have been shown to be highly conductive when partially oxidized, with electron transport occurring along the metal-pyrazine backbone. nih.gov

Energetic Materials Design and Performance Prediction

Green Chemistry Approaches in Pyrazinium Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For pyrazinium compounds, greener approaches are being explored to minimize waste and avoid harsh reaction conditions.

One such method involves the one-pot synthesis of pyrazine derivatives through the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This approach is considered environmentally benign as it avoids the use of expensive catalysts and high temperatures. tandfonline.com

Another sustainable method is the synthesis of pyrazine and quinoxaline (B1680401) derivatives via acceptorless dehydrogenative coupling reactions catalyzed by manganese pincer complexes. nih.govacs.org These reactions are atom-economical and produce only hydrogen gas and water as byproducts. nih.govacs.org The development of such green synthetic routes is crucial for the sustainable production of pyrazinium-based compounds for various applications.

Future Research Perspectives and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazinium salts, including 1-(2-phenylethyl)pyrazin-1-ium, has traditionally relied on methods like the quaternization of pyrazine (B50134) with appropriate alkyl halides. sigmaaldrich.com While effective, these methods often present challenges related to sustainability, such as the use of harsh reagents and the generation of byproducts. mdpi.com Future research must prioritize the development of greener synthetic methodologies.

A promising avenue is the exploration of catalyst systems based on earth-abundant metals for dehydrogenative coupling reactions. nih.gov Manganese pincer complexes, for instance, have shown efficacy in the synthesis of pyrazine derivatives from more benign starting materials like alcohols and amines, offering a more environmentally friendly alternative to traditional routes. nih.gov Another approach involves the use of reusable catalysts, such as ionic liquids like pyrazinium di(hydrogen sulfate), which can act as both solvent and catalyst in multi-component condensation reactions. nih.gov

Future synthetic strategies could focus on:

Acceptorless Dehydrogenative Coupling: Utilizing catalysts to directly couple pyrazine with 2-phenylethanol, releasing only hydrogen gas as a byproduct.

One-Pot Multi-Component Reactions: Designing reactions that combine pyrazine, a phenylethyl source, and other functionalities in a single, efficient step.

Biocatalytic Synthesis: Investigating enzymatic pathways for the synthesis of pyrazine derivatives, a field that has seen success with other flavor and fragrance compounds. researchgate.net

The development of such sustainable routes is a significant challenge, requiring the discovery of highly selective and robust catalysts that can operate under mild conditions.

| Synthetic Route | Potential Advantages | Key Challenges |

| Catalytic Dehydrogenative Coupling | Atom economy, reduced waste | Catalyst design and stability |

| One-Pot Condensation Reactions | Procedural simplicity, efficiency | Control of regioselectivity |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of the this compound cation is largely uncharted territory. The electron-deficient nature of the pyrazinium ring, combined with the steric and electronic influence of the phenylethyl group, suggests a rich and complex reactivity profile waiting to be explored.

Pyrazinium salts, as a class, have been investigated for their catalytic properties. For instance, pyrazinium-based ionic liquids have been used to catalyze the synthesis of xanthenone derivatives. nih.gov Iron complexes featuring pyrazine-based pincer ligands have demonstrated catalytic activity in the hydrogenation of carbon dioxide. mdpi.com These examples hint at the potential of this compound to act as a catalyst or be a precursor to a catalytically active species.

Future research should systematically investigate:

Organocatalysis: The potential of this compound to act as a phase-transfer catalyst or as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.

Transition Metal Catalysis: The use of this compound as a ligand in transition metal complexes for various organic transformations. The phenylethyl group could play a crucial role in tuning the catalyst's steric and electronic environment.

Photoredox Catalysis: Pyridinium (B92312) salts, close relatives of pyrazinium salts, have been employed as radical precursors in photoredox catalysis. nih.gov The photochemical properties of this compound should be investigated to assess its potential in light-driven reactions.

A significant challenge will be to elucidate the reaction mechanisms and identify the specific roles of the pyrazinium core and the phenylethyl substituent in catalytic cycles.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful lens through which to predict and understand the properties of molecules like this compound. While experimental data for this specific compound is scarce, computational methods can provide valuable insights to guide future experimental work.